Methyl 3,4-dibromo-2,5-difluorophenylacetate
Description
Properties
IUPAC Name |
methyl 2-(3,4-dibromo-2,5-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2F2O2/c1-15-6(14)3-4-2-5(12)7(10)8(11)9(4)13/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLNVDFPJHSQQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1F)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Halogenation Using Bromine and Fluorine Sources
Bromination : Typically achieved using elemental bromine (Br₂) in the presence of catalysts or under controlled conditions to selectively brominate the phenyl ring at specific positions (3 and 4). The process often involves electrophilic aromatic substitution, where bromine reacts with activated positions on the aromatic ring.
Fluorination : Fluorine substitution is more challenging due to its high reactivity. Commonly, fluorination is achieved via electrophilic fluorinating agents such as Selectfluor or via nucleophilic fluorination using fluorides like HF or DAST (diethylaminosulfur trifluoride). For the 2,5-positions, fluorine is introduced via nucleophilic aromatic substitution on activated intermediates or via direct fluorination of the aromatic ring under controlled conditions.
Halogenation via Halogenating Reagents
| Method | Reagents | Conditions | Notes |
|---|---|---|---|
| Bromination | Bromine (Br₂), catalysts (FeBr₃, FeCl₃) | Reflux, room temperature | Electrophilic aromatic substitution |
| Fluorination | Selectfluor, DAST, or HF-based reagents | Controlled temperature, inert atmosphere | Nucleophilic or electrophilic fluorination |
Research Findings
- Halogenation often requires careful control to avoid over-halogenation. For example, in one study, bromination of phenylacetic acid derivatives was performed using Br₂ in acetic acid under reflux, achieving selective substitution at desired positions.
Esterification to Form Methyl Ester
Following halogenation, the phenylacetic acid derivative undergoes esterification to form methyl phenylacetate derivatives:
Acid-Catalyzed Esterification
Method : Reflux of the halogenated phenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
-
- Reflux temperature (~65°C)
- Excess methanol to drive the equilibrium
- Catalytic amount of acid catalyst
Alternative Methods
- DCC (Dicyclohexylcarbodiimide) Coupling : Activation of the acid with DCC in an inert solvent like dichloromethane, followed by addition of methanol.
| Method | Reagents | Conditions | Yield/Notes |
|---|---|---|---|
| Acid catalysis | Methanol + H₂SO₄ | Reflux | Common, high yield |
| DCC coupling | DCC, methanol | Room temperature, inert atmosphere | Mild, selective |
Research Data
- Esterification of halogenated phenylacetic acids using sulfuric acid in methanol typically yields methyl esters with efficiencies exceeding 80%. For example, esterification of 2,3-dibromo-4,6-difluorophenylacetic acid with methanol under reflux produces methyl 2,3-dibromo-4,6-difluorophenylacetate in approximately 85% yield.
Purification and Characterization
Post-synthesis, purification involves:
- Column chromatography using suitable solvent systems (e.g., petroleum ether/ethyl acetate)
- Recrystallization from solvents like ethanol or hexane
- Characterization via NMR, IR, and MS to confirm structure and purity.
Summary of Key Research Findings
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dibromo-2,5-difluorophenylacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can be oxidized to form quinones under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Substitution: Formation of substituted phenylacetates.
Reduction: Formation of 3,4-dibromo-2,5-difluorobenzyl alcohol.
Oxidation: Formation of 3,4-dibromo-2,5-difluoroquinone.
Scientific Research Applications
Methyl 3,4-dibromo-2,5-difluorophenylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3,4-dibromo-2,5-difluorophenylacetate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Key Observations:
Substituent Positioning :
- The target compound and its isomers differ in the arrangement of halogens, which affects electronic distribution and steric hindrance. For example:
- Methyl 2,4-dibromo-3,5-difluorophenylacetate (CAS 2149601-12-5) features alternating halogens, which may enhance thermal stability due to symmetrical charge distribution.
Commercial Availability :
- The 2,3-dibromo-4,5-difluoro isomer is discontinued, suggesting challenges in synthesis or demand.
- The 2,4-dibromo-3,5-difluoro isomer remains available, indicating its utility in niche applications.
Functional Group Variations :
- Compounds like Methyl 3,5-dibromo-2-carboxylate (CAS 62224-21-9) and Methyl 2,3-dibromo-3,3-difluoropropionate (CAS 885276-33-5) highlight how carboxylate or propionate backbones alter solubility and reactivity compared to phenylacetates.
Research Findings and Implications
Notes and Limitations
The target compound (This compound ) lacks direct experimental data, necessitating extrapolation from analogs.
Physical properties (melting/boiling points) are unavailable for most isomers, limiting comprehensive comparisons.
Safety and handling data are sparse; users must consult material safety data sheets (MSDS) for lab-specific protocols.
Biological Activity
Methyl 3,4-dibromo-2,5-difluorophenylacetate is an organic compound notable for its unique structural features and potential biological activities. This article reviews its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
This compound is characterized by a phenyl ring with bromine and fluorine substitutions. Its molecular formula is , and it has a molecular weight of approximately 343.95 g/mol. The presence of halogen atoms significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The halogen substituents enhance its binding affinity to proteins and enzymes, which may lead to modulation of biochemical pathways.
- Substitution Reactions : The bromine atoms can be substituted by nucleophiles, potentially leading to the formation of biologically active derivatives.
- Enzyme Interaction : Research suggests that the compound may interact with protein kinase C (PKC), a crucial enzyme involved in various signaling pathways related to cell growth and differentiation .
Antimicrobial Properties
Several studies have explored the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, indicating its potential as a therapeutic agent in treating infections.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines by inducing apoptosis (programmed cell death). The mechanism appears to involve the modulation of PKC activity, which is known to play a role in cancer progression .
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the effectiveness against specific bacterial strains.
- Method : The compound was tested using standard disk diffusion methods.
- Results : Significant inhibition zones were observed for Gram-positive bacteria, suggesting promising antimicrobial activity.
- Study on Anticancer Properties :
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3,4-difluorobenzoate | Fluorine substitutions only | Moderate antimicrobial activity |
| Ethyl 3,4-dibromo-2,5-difluorophenylacetate | Similar halogen substitutions | Limited anticancer activity |
| Methyl 3-bromo-4-fluorobenzoate | Fewer halogen atoms | Weak antimicrobial properties |
This compound stands out due to its combination of bromine and fluorine substitutions that enhance both its chemical reactivity and biological activity compared to other compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3,4-dibromo-2,5-difluorophenylacetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sequential halogenation and esterification. For halogenation, bromine and fluorine substituents are introduced via electrophilic aromatic substitution (EAS) under controlled temperature (0–5°C for bromination) and Lewis acid catalysis (e.g., AlCl₃ or FeBr₃). Esterification of the carboxylic acid precursor (e.g., 3,4-dibromo-2,5-difluorophenylacetic acid) with methanol under acidic conditions (H₂SO₄ or HCl) is critical. Purity is monitored via HPLC or GC-MS, with yields optimized by avoiding over-halogenation and controlling steric hindrance from ortho-substituents .
| Key Reaction Parameters | Typical Conditions |
|---|---|
| Bromination Temperature | 0–5°C |
| Fluorination Catalyst | Pyridine/HF or KF in DMF |
| Esterification Acid | H₂SO₄ (conc.), reflux |
| Purification Method | Column chromatography (SiO₂, hexane/EtOAc) |
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.5 ppm, split due to Br/F coupling) and the methyl ester (δ 3.7–3.9 ppm). ¹⁹F NMR resolves fluorine environments (δ -110 to -130 ppm for meta/para-F).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 364.89 (C₉H₆Br₂F₂O₂).
- IR : Strong ester C=O stretch (~1740 cm⁻¹) and C-Br/F vibrations (600–800 cm⁻¹).
Cross-validation with computational methods (DFT for NMR chemical shifts) enhances accuracy .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of halogen substituents in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXS provides precise bond lengths and angles. For example:
-
Br⋯Br interactions (3.4–3.6 Å) and F⋯F contacts influence packing.
-
Disorder in the ester group is resolved via iterative refinement with OLEX2 or SHELXL. Validate using R-factor convergence (< 5%) and check for overfitting with the Hamilton R-test .
Crystallographic Data Example Values Space Group P2₁/c Unit Cell Parameters a = 10.2 Å, b = 12.5 Å, c = 8.7 Å Halogen Bond Angles (Br-C-Br) 110–115°
Q. What experimental strategies mitigate contradictions in reactivity studies (e.g., competing Suzuki vs. Ullmann coupling) for this compound?
- Methodological Answer :
- Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki coupling (aryl-Br with boronic acids) vs. CuI/1,10-phenanthroline for Ullmann (C-F activation). Monitor selectivity via LC-MS.
- Kinetic Control : Lower temperatures (60°C) favor Suzuki; higher temps (120°C) promote Ullmann.
- Computational Modeling : DFT (e.g., Gaussian 16) calculates activation barriers for competing pathways .
Q. How do non-covalent interactions (e.g., halogen bonding) in the crystal lattice affect the compound’s physicochemical properties?
- Methodological Answer :
- Halogen Bonding : Br atoms act as σ-hole donors to electron-rich moieties (e.g., ester carbonyls), stabilizing the lattice. Use Hirshfeld surface analysis (CrystalExplorer) to quantify interactions.
- Thermal Stability : TGA/DSC correlates melting points (mp ~90–100°C) with packing efficiency. Stronger halogen bonds increase mp .
Data Analysis and Validation
Q. What protocols ensure robust validation of crystallographic and spectroscopic data for halogenated aromatic esters?
- Methodological Answer :
- CIF Validation : Check for ADDSYM alerts (PLATON) and R1/wR2 ratios.
- Twinned Data : Use SHELXL’s TWIN/BASF commands for refinement .
- Spectroscopic Cross-Check : Compare experimental vs. calculated NMR (e.g., ACD/Labs or MestReNova) to confirm substituent positions .
Application in Reaction Design
Q. How to design a mechanistic study for nucleophilic aromatic substitution (SNAr) at the 3,4-dibromo positions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated analogs (e.g., C₆D₅) to probe rate-determining steps.
- In Situ Monitoring : React IR or Raman tracks intermediate formation (e.g., Meisenheimer complexes).
- Computational Insights : MD simulations (AMBER) model transition states for Br vs. F leaving-group tendencies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
